3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid
Description
This compound is a benzoic acid derivative featuring a trifluoromethyl group at the 5-position and a tertiary-butoxycarbonyl (Boc)-protected amino-methylethyl substituent at the 3-position. This molecule is likely employed as a pharmaceutical intermediate, enabling the controlled introduction of an amine group after Boc deprotection. Its structural complexity and fluorinated substituents align with trends in drug design, where fluorination improves metabolic stability and membrane permeability .
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-14(2,3)24-13(23)20-15(4,5)10-6-9(12(21)22)7-11(8-10)16(17,18)19/h6-8H,1-5H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSMSCGUVFAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid (Related Precursor)
A patented process describes an efficient synthesis of 3,5-bis(trifluoromethyl)benzoic acid, which shares structural similarity and provides insight into trifluoromethylated benzoic acid preparation:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3,5-Bis(trifluoromethyl)bromobenzene + Mg in tetrahydrofuran (THF) | Formation of Grignard reagent at reflux |
| 2 | Carbon dioxide gas bubbled into Grignard solution at <0°C | Carboxylation reaction |
| 3 | Acidic workup with strong acid (e.g., 2N HCl) | Protonation to yield benzoic acid derivative |
- The use of THF as solvent is preferred for both Grignard formation and carboxylation.
- The process achieves high yields and is suitable for scale-up.
- Magnesium granules (20 mesh) and controlled addition of bromobenzene derivative ensure efficient reaction initiation.
Reaction Data Summary for Grignard Formation and Carboxylation
| Material | Molecular Weight (g/mol) | Amount | Mmol | Equivalents |
|---|---|---|---|---|
| 3,5-Bis(trifluoromethyl)bromobenzene | 293.03 | 31.05 g | 100 | 1.0 |
| Magnesium granules | - | 5.10 g | 210 | 2.1 |
| THF solvent | - | 300 mL | - | - |
- Reaction temperature is carefully controlled during Grignard formation and CO2 addition to avoid side reactions.
Introduction of the Boc-Protected Amino Isopropyl Group
The amino side chain is typically introduced via nucleophilic substitution or amide coupling reactions using Boc-protected aminoalkyl reagents.
- The tert-butoxycarbonyl (Boc) group protects the amine functionality during subsequent synthetic steps.
- The isopropyl group is introduced as a chiral center, often requiring stereoselective synthesis or chiral starting materials.
While specific detailed procedures for the exact compound this compound are scarce in open literature, analogous processes are described in patent literature for related compounds:
- Aminoalkylation of trifluoromethyl-substituted benzoic acid derivatives can be achieved by reacting the acid or its activated derivative (e.g., acid chloride or ester) with Boc-protected amino alcohols or amines.
- Coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides are commonly used.
- Reaction conditions typically involve mild bases (e.g., triethylamine) and solvents like dichloromethane or DMF.
- Purification is achieved by crystallization or chromatography.
Representative Preparation Method (Hypothetical Based on Patents and Literature)
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 5-(Trifluoromethyl)benzoic acid or derivative + Boc-protected amino isopropyl reagent + coupling agent (e.g., EDC) | Amide bond formation | Room temperature, inert atmosphere |
| 2 | Workup with aqueous acid/base | Removal of coupling agent residues | Extraction and purification |
| 3 | Purification by recrystallization or chromatography | Isolation of pure product | Characterization by NMR, HPLC |
Analytical and Characterization Data
- Purity and identity are confirmed by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and HPLC.
- The presence of trifluoromethyl groups is confirmed by characteristic 19F NMR signals.
- Boc protection is confirmed by tert-butyl signals in 1H NMR.
- Optical purity may be assessed if chiral centers are involved.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Solvent for Grignard formation | Tetrahydrofuran (THF) | Preferred for solubility and reactivity |
| Temperature for Grignard formation | Reflux (~66°C) | Controlled addition of aryl bromide |
| CO2 addition temperature | Below 0°C | To avoid side reactions |
| Coupling agent | EDC, DCC, or similar | For amide bond formation |
| Boc protection | Present on amino group | Protects amine during synthesis |
| Purification | Recrystallization or chromatography | Ensures high purity |
Research Findings and Improvements
- The Grignard-based carboxylation method offers a high-yield, scalable route to trifluoromethyl-substituted benzoic acids, overcoming limitations of earlier low-yield methods.
- Boc-protection strategies enable selective functionalization without side reactions on the amino group.
- Process optimization includes controlling temperature, reagent addition rates, and solvent choice to maximize yield and purity.
- Recent patents indicate improved processes for related compounds that may be adapted for this target molecule.
The preparation of This compound involves established synthetic methodologies combining Grignard chemistry for trifluoromethyl benzoic acid core formation and amide coupling for aminoalkyl side chain introduction. The use of Boc protection ensures selectivity and stability during synthesis. Optimized reaction conditions and solvent choices enable efficient, scalable production of this valuable intermediate.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its Boc-protected amino group allows for selective deprotection, enabling further functionalization. The trifluoromethyl group enhances lipophilicity, making it suitable for various synthetic pathways.
Medicinal Chemistry
3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid is being investigated for its potential as a pharmaceutical precursor. It has been associated with the development of drugs targeting cancer and infectious diseases due to its ability to interact with specific biological targets.
Research indicates that derivatives of this compound exhibit enzyme inhibition and receptor binding capabilities. The mechanism involves the interaction of the deprotected amino group with target proteins, which may lead to therapeutic effects in various diseases.
Case Study 1: Drug Development
In a study focused on cancer treatment, derivatives of this compound were synthesized and tested for their ability to inhibit specific cancer-related enzymes. Results indicated significant inhibitory effects, suggesting potential as a therapeutic agent against tumor growth.
Case Study 2: Enzyme Inhibition
Research exploring the enzyme inhibition properties revealed that modifications of this compound could effectively inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. This highlights its role as a lead compound for developing novel inhibitors.
Mechanism of Action
The mechanism of action of 3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target proteins or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed to highlight key differences in substituents, physicochemical properties, and applications:
3-Fluoro-5-(trifluoromethyl)benzoic Acid (CAS 161622-05-5)
- Structural Differences: Replaces the Boc-amino-methylethyl group at the 3-position with a fluorine atom .
- Physicochemical Properties :
- Fluorine’s small size and electronegativity enhance electron-withdrawing effects, increasing acidity (pKa ~1.5–2.5 for benzoic acid derivatives).
- The Boc group in the target compound introduces steric bulk (molecular weight ~380–400 g/mol vs. 222.1 g/mol for 3-fluoro analog), reducing solubility in aqueous media but improving lipid bilayer penetration.
- Applications : Directly used in APIs for its lipophilicity and binding affinity. In contrast, the Boc-protected target compound likely serves as a synthetic precursor for amine-containing drugs .
1-(tert-Butoxycarbonylamino)-5-methoxy-2-nitro-4-(trifluoromethyl)benzene (from )
- Structural Differences : Substitutes the carboxylic acid with a nitro group and adds a methoxy substituent.
- Reactivity : The nitro group can be reduced to an amine for further functionalization, whereas the carboxylic acid in the target compound enables conjugation via amide bonds.
- Synthetic Utility : Both compounds utilize Boc protection, but the nitro derivative is tailored for reductive amination pathways, while the benzoic acid derivative focuses on carboxylate-mediated coupling .
tert-Butyl (3-aminobenzo[d]isoxazol-5-yl)methylcarbamate (CAS 368426-88-4)
- Structural Differences : Incorporates a benzisoxazole heterocycle instead of a benzoic acid backbone.
- Functional Groups: Shares the Boc-protected amine but lacks the trifluoromethyl group.
- Applications : Used in CNS drug candidates due to the blood-brain barrier permeability of benzisoxazoles, contrasting with the target compound’s likely use in peripheral therapeutics .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | 3-Position Substituent | 5-Position Substituent | Functional Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Boc-amino-methylethyl | Trifluoromethyl | Carboxylic acid | ~380–400* | Pharmaceutical intermediate |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | Fluorine | Trifluoromethyl | Carboxylic acid | 222.1 | API building block |
| 1-(Boc-amino)-5-methoxy-2-nitro-4-CF3-benzene | Boc-amino | Trifluoromethyl | Nitro | ~340–360* | Synthetic intermediate |
*Estimated based on structural analogs.
Table 2: Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Stability |
|---|---|---|---|
| Target Compound | ~3.5–4.0 | <1 (aqueous) | Stable under acidic conditions |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | ~2.8–3.2 | ~5–10 | Sensitive to strong bases |
| tert-Butyl (3-aminobenzo[d]isoxazol-5-yl)methylcarbamate | ~2.0–2.5 | ~20–30 | Hydrolytically labile |
Research Findings
- Lipophilicity and Bioavailability : The trifluoromethyl group in both the target compound and 3-fluoro analog enhances logP values, favoring passive diffusion across biological membranes .
- Synthetic Versatility : Boc protection in the target compound and derivatives enables selective amine deprotection under mild acidic conditions (e.g., TFA), a critical feature in multi-step syntheses .
Biological Activity
3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid is a complex organic compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group attached to a benzoic acid core. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Overview of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which can lead to various therapeutic effects. The following sections detail the mechanisms of action, research findings, and case studies related to its biological activity.
The mechanism of action involves the following:
- Deprotection of the Boc Group : Upon deprotection under acidic conditions, the amino group becomes reactive, allowing it to form covalent bonds with target proteins or enzymes.
- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating interactions with hydrophobic pockets in biological molecules.
- Enzyme Interaction : Preliminary studies suggest that derivatives of this compound may inhibit certain enzymes or modulate receptor activity, potentially influencing pathways related to cancer and other diseases.
In Vitro Studies
Recent studies have highlighted the biological evaluation of benzoic acid derivatives, including this compound. Notably:
- Protein Degradation Pathways : Research indicated that benzoic acid derivatives can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and may be targeted for therapeutic interventions in age-related diseases .
- Enzyme Activation : In cell-based assays, certain derivatives exhibited significant activation of cathepsins B and L, which are involved in protein degradation. This suggests potential applications in developing modulators for proteostasis networks .
Case Studies
- Anticancer Activity : A series of benzoic acid derivatives, including those structurally related to this compound, were evaluated for their anticancer properties. Results showed that these compounds could induce apoptosis in various cancer cell lines without significant cytotoxicity to normal cells .
- Enzyme Inhibition : The compound's derivatives have been studied for their inhibitory effects on enzymes such as tyrosinase and angiotensin-converting enzyme (ACE), which are relevant in conditions like hyperpigmentation and hypertension, respectively .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Aminomethyl)benzoic acid hydrochloride | Lacks trifluoromethyl group | Moderate enzyme inhibition |
| tert-Butyl 4-(hydroxymethyl)benzylcarbamate | Contains Boc protection | Limited biological data |
The unique combination of functional groups in this compound distinguishes it from other similar compounds, enhancing its potential applications in medicinal chemistry.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
